2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Overview
Description
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone is 363.16952493 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxo-Hydroxy Tautomerism in Heterocyclic Compounds
Research by Gerega et al. (2007) investigated oxo-hydroxy tautomerism and phototautomerism in compounds including 2-quinolinone and 1-isoquinolinone, focusing on the effect of benzo-annelation. It was found that the presence of a benzene ring fused with a heterocyclic ring significantly increases the stability of oxo tautomers compared to their parent compounds. This study provides insights into the relationship between aromaticity and tautomerism in heterocyclic compounds, relevant to understanding the behavior of complex molecules like 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone (Gerega et al., 2007).
Heterocyclic Synthesis via Heterocyclization Reactions
Abdel-Megid et al. (2007) explored the synthesis of heterocyclic compounds, including quinolinones, through heterocyclization reactions. This work details the creation of various 3-heterocyclyl-quinolinones, contributing to the understanding of complex chemical synthesis pathways that could involve compounds like 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone (Abdel-Megid et al., 2007).
Multicomponent Condensations in Synthesis
Chebanov et al. (2008) described the use of multicomponent condensations for synthesizing complex heterocyclic compounds. Their work emphasizes the tuning of chemo- and regioselectivities to achieve specific structures, which is relevant for synthesizing and understanding the properties of molecules similar to 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3(2H)-pyridazinone (Chebanov et al., 2008).
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-14-11-15(2)25(21-14)18-7-8-19(26)24(22-18)13-20(27)23-10-9-16-5-3-4-6-17(16)12-23/h3-8,11H,9-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKJNKBGMMBHDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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